molecular formula C25H43ClN2O4S B8312844 4-Chloro-N-methyl-3-nitro-N-octadecylbenzene-1-sulfonamide CAS No. 26093-36-7

4-Chloro-N-methyl-3-nitro-N-octadecylbenzene-1-sulfonamide

Cat. No.: B8312844
CAS No.: 26093-36-7
M. Wt: 503.1 g/mol
InChI Key: DYDHQWBIKTYVDG-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-3-nitro-N-octadecylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C25H43ClN2O4S and its molecular weight is 503.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

26093-36-7

Molecular Formula

C25H43ClN2O4S

Molecular Weight

503.1 g/mol

IUPAC Name

4-chloro-N-methyl-3-nitro-N-octadecylbenzenesulfonamide

InChI

InChI=1S/C25H43ClN2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)33(31,32)23-19-20-24(26)25(22-23)28(29)30/h19-20,22H,3-18,21H2,1-2H3

InChI Key

DYDHQWBIKTYVDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

300 ml of chloroform was added to 100 g of 4-chloro-3-nitrobenzenesulfonyl chloride. The solution was then cooled to a temperature of 0° C. A chloroform solution of 84.3 g of methyloctadecylamine was added dropwise to the solution. 39.5 g of triethylamine was then added dropwise to the solution while the temperature thereof was kept at 0° to 10° C. The solution was stirred at room temperature for 1 hour. Chloroform was removed from the solution under reduced pressure. 500 ml of methanol was added to the residue. The reaction mixture was heated to complete dissolution. The solution was cooled., The resulting crystals were filtered off and dried. (Yield: 109 g (71%); m.p.: 86°-87° C.)
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
84.3 g
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 300 ml of chloroform, 100 g of 4-chloro-3-nitrobenzenesulfonyl chloride was dissolved, and cooled to 0° C. Thereto, a solution of 84.3 g of methyloctadecylamine in chloroform was added dropwise. Then, 39.5 g of triethylamine was added dropwise as the reaction system was kept at a temperature from 0° C. to 10° C. After the conclusion of the addition, the reaction was run for 1 hour. Then, the solvent was distilled away, and the residue was dissolved in 500 ml of methanol under heating. The solution was allowed to stand for a while in order to cool. Thereupon, crystals separated out, and they were filtered off. Yield: 109 g, Percent yield: 71.2%, Melting point: 86°-87° C.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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